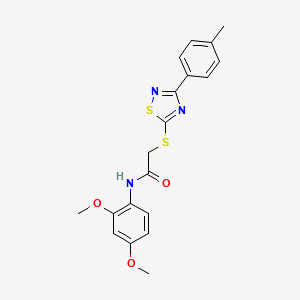

N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(2,4-Dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group at position 3 and a thioacetamide moiety linked to a 2,4-dimethoxyphenyl ring. This structure combines electron-donating methoxy groups with a sulfur-rich scaffold, which is common in bioactive molecules targeting enzymes, receptors, or microbial pathways .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-12-4-6-13(7-5-12)18-21-19(27-22-18)26-11-17(23)20-15-9-8-14(24-2)10-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKAXEYRHPKUQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting p-tolyl hydrazine with carbon disulfide under basic conditions, followed by cyclization with an appropriate oxidizing agent.

Attachment of the Thioacetamide Group: The thiadiazole intermediate is then reacted with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting certain functional groups to their reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced amides, alcohols.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:

- Cell Lines Tested : Studies have reported effective growth inhibition against human cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer).

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells and may interfere with cell cycle progression, although specific mechanisms require further investigation.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- Inhibition of Enzymes : Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a potential candidate for treating inflammatory diseases.

- In Vivo Studies : Preliminary animal studies have indicated a reduction in inflammation markers following administration of the compound.

Antimicrobial Activity

This compound has shown antimicrobial effects against several pathogens:

- Bacterial Inhibition : The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : MIC values reported for related compounds suggest potential effectiveness in treating bacterial infections.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various thiadiazole derivatives, including this compound. The compound showed significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 25 µM. Further investigations into its mechanism revealed that it induces cell apoptosis through caspase activation pathways .

Case Study 2: Anti-inflammatory Potential

Another research effort focused on evaluating the anti-inflammatory properties of this compound using carrageenan-induced paw edema in rats. Results indicated a notable reduction in edema compared to control groups, suggesting that the compound may inhibit pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Implications

Key Observations:

Electron-Donating vs. In contrast, 4-fluorophenyl (electron-withdrawing) in ’s derivative increases polarity and hydrogen-bonding capacity . Carbazole () introduces a planar aromatic system, likely improving DNA/protein interaction but reducing solubility .

Sulfur-Containing Moieties :

Table 2: Comparative Bioactivity Data

Key Insights:

- The target compound’s p-tolyl and dimethoxyphenyl groups may synergize to improve kinase inhibition (e.g., CDK5/p25), as seen in ’s triazolothiadiazole derivatives .

- Sodium carboxylate in ’s compound improves water solubility, a trade-off absent in the target compound’s neutral acetamide group .

- Fluorophenyl derivatives () demonstrate ROS-mediated cytotoxicity, suggesting that the target compound’s methoxy groups might require structural optimization for similar efficacy .

Toxicity Predictions:

- Computational models (e.g., GUSAR ) applied to ’s dimethoxyphenyl-triazoles predict low acute toxicity (LD₅₀ > 2000 mg/kg), suggesting similar safety for the target compound .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The structural components include:

- 2,4-Dimethoxyphenyl group : This aromatic ring may enhance lipophilicity and biological activity.

- Thiadiazole ring : Known for its pharmacological effects.

- Acetamide linkage : Often associated with improved solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including those similar to this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of 2-amino-1,3,4-thiadiazole derivatives against various bacterial strains:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungal strains : Aspergillus niger, Candida albicans .

The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 32.6 μg/mL against certain pathogens .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is notable. In vitro studies have shown that compounds similar to this compound can inhibit the growth of cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Thiadiazole Derivative | MCF-7 (Breast Cancer) | 0.28 | Cell cycle arrest at G2/M phase |

| Thiadiazole Derivative | HL-60 (Leukemia) | 9.6 | Down-regulation of MMP2 and VEGFA expression |

These findings suggest that the compound may exert its effects through multiple mechanisms, including inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Activity

Several studies have assessed the anti-inflammatory properties of thiadiazole derivatives. For instance, compounds with similar structures demonstrated significant inhibition of edema in animal models:

| Compound Type | Dose (1/10 DL50) | Edema Inhibition (%) |

|---|---|---|

| Indometacine | - | 60.30 |

| Thiadiazole Derivatives | Higher doses | 45.33 - 61.20 |

This activity is attributed to the stabilization of lysosomal membranes and inhibition of prostaglandin biosynthesis .

Study on Antimicrobial Efficacy

A specific study evaluated the antimicrobial efficacy of a series of thiadiazole derivatives against Salmonella typhi and E. coli. The compounds exhibited zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .

Clinical Relevance in Oncology

In a clinical trial context, one derivative was tested for its effects on patients with advanced solid tumors. The results indicated promising growth inhibition in tumor cells, supporting further investigation into its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.